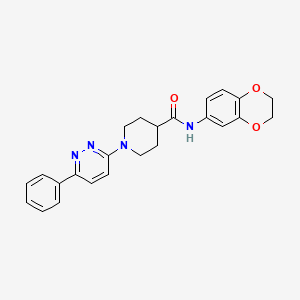

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O3/c29-24(25-19-6-8-21-22(16-19)31-15-14-30-21)18-10-12-28(13-11-18)23-9-7-20(26-27-23)17-4-2-1-3-5-17/h1-9,16,18H,10-15H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUPCJHPZZQDTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCCO3)C4=NN=C(C=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the dioxin and pyridazine intermediates, followed by their coupling with a piperidine derivative. Common reaction conditions include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or copper iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Benzodioxin Derivatives

The benzodioxin ring is a common motif in bioactive molecules. Key comparisons include:

- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (): This sulfonamide derivative lacks the piperidine-pyridazine chain but retains the benzodioxin core. Sulfonamides are known for antibacterial activity, suggesting that the carboxamide group in the target compound may offer distinct binding modes compared to sulfonyl linkages .

- 3',4'(1",4"-dioxino)flavone (4f) and derivatives (): Flavones with benzodioxin rings exhibit antihepatotoxic activity via modulation of liver enzymes (e.g., SGOT, SGPT).

Piperidine Carboxamide Analogues

The piperidine carboxamide group is critical for target engagement in many receptor-binding molecules:

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide (CHEBI:116594) () :

This analog replaces phenylpyridazine with pyrimidine, reducing steric bulk. Pyrimidine’s electron-deficient nature may alter binding affinity compared to phenylpyridazine’s extended π-system .- 4-Piperidinecarboxamide,N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrazinyl (CAS 605639-37-0) (): The pyrazinyl group introduces additional hydrogen-bonding sites.

Table 2: Piperidine Carboxamide Variants

| Compound | Heterocyclic Substituent | Molecular Weight (g/mol) | Structural Implication |

|---|---|---|---|

| Target Compound | 6-Phenylpyridazin-3-yl | ~407.42 (estimated) | Enhanced lipophilicity |

| CHEBI:116594 | 2-Pyrimidinyl | ~340 (estimated) | Reduced steric hindrance |

| CAS 605639-37-0 | Pyrazinyl | 340.38 | Increased hydrogen bonding |

Pyridazine/Pyridazinone Derivatives

The 6-phenylpyridazine moiety distinguishes the target compound from related structures:

- 6-(2-chlorophenyl)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]pyridazin-3(2H)-one (CAS 1224166-28-2) (): This pyridazinone derivative includes a chlorophenyl group and ketone linker. Chlorine’s electron-withdrawing effects may stabilize the ring system, contrasting with the target compound’s phenyl group .

6-(3-methoxyphenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one (CAS 1232788-80-5) () :

Methoxy groups improve solubility but may reduce membrane permeability. The target compound’s lack of polar substituents could favor CNS penetration .

Key Research Findings and Implications

- Antihepatotoxic Potential: Benzodioxin-flavone hybrids () demonstrate that substituents on the dioxane ring (e.g., hydroxy methyl) enhance activity. The target compound’s phenylpyridazine may offer similar steric and electronic advantages .

- Antibacterial vs. CNS Activity : Sulfonamide derivatives () prioritize peripheral targets, whereas the target compound’s lipophilic profile suggests CNS applicability .

- SAR Insights : Piperidine carboxamide derivatives with smaller heterocycles (e.g., pyrimidine) show reduced molecular weight, highlighting a trade-off between solubility and target affinity .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the synthesis, biological evaluation, and potential therapeutic implications of this compound based on recent research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The process generally includes:

- Formation of the Benzodioxin Ring : The precursor 2,3-dihydrobenzo[1,4]dioxin is synthesized through cyclization reactions.

- Introduction of the Piperidine Moiety : The piperidine ring is formed through nucleophilic substitution reactions involving appropriate halides.

- Coupling with Pyridazine Derivatives : The final step involves coupling the synthesized benzodioxin and piperidine with phenylpyridazine derivatives to yield the target compound.

Enzyme Inhibition Studies

Recent studies have evaluated the enzyme inhibitory potential of this compound. Notably, it has shown promise as an inhibitor of various glycosidases, which are enzymes implicated in metabolic disorders such as diabetes:

- α-Glucosidase Inhibition : The compound demonstrated significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can delay glucose absorption and is beneficial in managing Type 2 Diabetes Mellitus (T2DM) .

Neuroprotective Effects

In addition to its metabolic effects, this compound has been investigated for its neuroprotective properties. It has been shown to modulate pathways involved in neurodegenerative diseases:

- Kynurenine Pathway Modulation : The compound acts as a Kynurenine Monooxygenase (KMO) inhibitor, potentially altering the balance of neurotoxic and neuroprotective metabolites in conditions such as Huntington's disease . This mechanism may help improve cognitive functions in animal models.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

- Diabetes Management : In a study focusing on α-glucosidase inhibitors, derivatives of benzodioxin were shown to significantly reduce postprandial blood glucose levels in diabetic models .

- Neurodegenerative Disease Models : Research involving R6/2 mice (a model for Huntington's disease) indicated that KMO inhibition led to increased levels of neuroprotective kynurenic acid while decreasing neurotoxic metabolites .

Q & A

Q. What are the established synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide?

The synthesis typically involves multi-step reactions, including coupling of the benzodioxin and pyridazine moieties with a piperidine core. Key steps may include nucleophilic substitution, amide bond formation, and catalytic hydrogenation. Reaction progress is monitored via TLC and NMR spectroscopy to confirm intermediates and final product purity .

Q. How is the compound characterized to verify structural integrity?

Structural elucidation employs spectroscopic methods:

- 1H/13C NMR : To confirm proton environments and carbon frameworks.

- IR Spectroscopy : For functional group identification (e.g., amide C=O stretch at ~1650 cm⁻¹).

- Mass Spectrometry (MS) : To validate molecular weight and fragmentation patterns .

Q. What preliminary biological activities have been reported for this compound?

In vitro assays often target enzymes like α-glucosidase or acetylcholinesterase, with IC₅₀ values indicating inhibitory potency. Receptor modulation (e.g., GPCRs) may also be explored using cell-based assays. Activity is linked to its hybrid benzodioxin-pyridazine-piperidine scaffold .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalysis : Palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds).

- Temperature Control : Microwave-assisted synthesis reduces reaction time and improves regioselectivity . Computational tools (e.g., quantum chemical calculations) predict optimal reaction pathways, minimizing trial-and-error approaches .

Q. What strategies resolve contradictions between in vitro and in vivo biological data?

Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Solutions include:

Q. How do structural modifications impact target selectivity?

Structure-activity relationship (SAR) studies systematically alter substituents:

- Benzodioxin Ring : Electron-donating groups (e.g., -OCH₃) may enhance π-π stacking with hydrophobic enzyme pockets.

- Pyridazine Moiety : Fluorination at specific positions improves metabolic stability.

- Piperidine Core : N-alkylation modulates basicity, influencing blood-brain barrier penetration .

Q. What advanced techniques validate interactions with biological targets?

- X-ray Crystallography : Resolve binding modes in enzyme active sites (e.g., acetylcholinesterase).

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (Kₐ, Kd) for receptor-ligand interactions.

- Molecular Dynamics Simulations : Predict conformational changes in targets upon ligand binding .

Methodological Guidance for Data Analysis

Q. How to address conflicting spectroscopic data during characterization?

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts).

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in complex spectra.

- High-Resolution MS : Confirm molecular formula when isotopic patterns suggest impurities .

Q. What statistical approaches are recommended for dose-response studies?

- Nonlinear Regression : Fit data to sigmoidal curves (Hill equation) to calculate EC₅₀/IC₅₀.

- ANOVA with Post Hoc Tests : Compare efficacy across structural analogs.

- Bootstrap Resampling : Estimate confidence intervals for small-sample datasets .

Tables for Key Data

Q. Table 1: Representative Biological Activity Data

| Assay Type | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Enzyme Inhibition | α-Glucosidase | 120 ± 15 | |

| Receptor Binding | 5-HT₂A | 45 ± 8 |

Q. Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | 25% |

| Solvent | DMF/EtOH (3:1) | 18% |

| Reaction Time | 4 h (microwave) | 30% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.